molecular formula C14H15N3O B1592285 4-(Dimethylamino)-4'-nitrosodiphenylamine CAS No. 7696-70-0

4-(Dimethylamino)-4'-nitrosodiphenylamine

Cat. No. B1592285
CAS RN: 7696-70-0
M. Wt: 241.29 g/mol
InChI Key: RCBYEFZWZHPVCN-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular weight of DMAP is 122.17 g/mol . The structure of the synthesized compound was modeled using the Gaussian09W and GaussView6.0.16 software employing B3LYP and 6–31+G(d) basis set .


Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Physical And Chemical Properties Analysis

DMAP appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .

Scientific Research Applications

Application 1: Detection and Analysis of Microplastics

  • Summary of the Application : DANS fluorescent dye is used in the detection and analysis of microplastics, a significant source of pollution made of synthetic organic polymers with a size varying from less than 5 mm to nanometer scale .
  • Methods of Application : The dye is used to discriminate microplastics in water environments. DANS efficiently absorbs into a variety of polymers constituting microplastics, and its solvatochromic properties lead to a positive shift of the fluorescence emission spectrum according to the polarity of the polymers .
  • Results or Outcomes : Under UV illumination, microplastics glow a specific emission spectrum from blue to red that allows for a straightforward polymer identification . Different detection and analysis strategies based on fluorescence microscopy are accessible, from simple epifluorescence fragments visualization, to confocal microscopy and phasor approach for plastic components quantification .

Safety And Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Future research could focus on the photorelaxation pathways of DMAP upon S1 excitation . The relationship between the azo compounds and their electronic, structural, reactivity, photophysical, and photovoltaic properties, which are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles that are very important because of their delocalized electrons are widely employed for applications in drugs manufacturing, cosmetics and textile industries and in material science .

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBYEFZWZHPVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596245
Record name N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N4-(4-nitrosophenyl)benzene-1,4-diamine

CAS RN

7696-70-0
Record name N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-4'-nitrosodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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